Cathepsin E
Description
Properties
CAS No. |
110910-42-4 |
|---|---|
Molecular Formula |
C20H25N10O11P |
Synonyms |
Cathepsin E |
Origin of Product |
United States |
Molecular Biology and Biogenesis of Cathepsin E
Gene Structure and Transcriptional Regulation of CTSE
The expression of the CTSE gene is a tightly regulated process influenced by its genomic location and the action of various transcription factors.
CTSE Gene Locus and Structural Features
In humans, the CTSE gene is located on chromosome 1 at band 1q32.1. wikipedia.orggenecards.org The gene spans approximately 15,375 bases on the minus strand in the GRCh38/hg38 assembly. genecards.org Alternative splicing of the CTSE gene can result in multiple transcript variants, at least one of which encodes a preproprotein that undergoes proteolytic processing to yield the mature enzyme. genecards.org
Transcriptional Start Sites and Promoter Elements
The transcriptional regulation of CTSE involves specific promoter elements located in the 5' upstream region of the gene. Analysis of the human CTSE promoter region has identified potential binding motifs for nuclear hormone receptors, such as the constitutive androstane (B1237026) receptor (CAR). nih.gov These motifs, including DR-3, DR1, IR-1, DR-4, and ER-6, are located at various positions upstream of the transcriptional start site. nih.gov
Role of Specific Transcription Factors (e.g., GATA1, PU1, YY1, CIITA, Sp1, CAR) in CTSE Gene Expression Regulation
The expression of CTSE is regulated by a variety of transcription factors, some of which exhibit cell-type specificity.
GATA1: This erythroid-specific transcription factor has been reported to positively regulate CTSE expression. nih.gov
PU.1 (SPI1): A transcription factor important for myeloid and lymphoid lineages, PU.1 is also involved in the transcriptional regulation of CTSE, particularly in hematopoietic cells. nih.govuniprot.orguniprot.org
YY1 (Yin Yang 1): This ubiquitously expressed transcription factor has been identified as a negative regulator of CTSE promoter activity. nih.govgenecards.orgwikipedia.org
CIITA (MHC class II transactivator): Specific to dendritic and B cells, CIITA negatively regulates CTSE expression in antigen-presenting cells, contributing to the fine-tuning of peptide repertoire for immune surveillance. nih.govmaayanlab.cloud
Sp1 (Specificity protein 1): Sp1 is a zinc finger transcription factor that binds to GC-rich motifs in many promoters and can act as either an activator or repressor. nih.govwikipedia.org While a direct regulatory role on CTSE is indicated by its general function and presence of potential binding sites in promoters, specific detailed findings for CTSE were not extensively detailed in the provided snippets. genecards.org
CAR (Constitutive Androstane Receptor): CAR acts as a transcriptional regulator of the human CTSE gene, and its activation by ligands such as phenobarbital (B1680315) can lead to increased CTSE transcript levels in hepatocytes. nih.gov
The interplay of these transcription factors, along with potential epigenetic modifications like DNA methylation, contributes to the complex regulatory landscape of CTSE expression. researchgate.netnih.gov
A summary of the roles of these transcription factors is presented in the table below:
| Transcription Factor | Reported Role in CTSE Regulation | Cell Type Specificity |
| GATA1 | Positive Regulator | Erythroid-specific |
| PU.1 (SPI1) | Positive Regulator | Hematopoietic lineages |
| YY1 | Negative Regulator | Ubiquitous |
| CIITA | Negative Regulator | Dendritic and B cells |
| Sp1 | Regulator (Activator/Repressor) | Ubiquitous |
| CAR | Positive Regulator | Hepatocytes |
Post-Translational Processing and Maturation Pathways of Procathepsin E
This compound is synthesized as an inactive precursor, prothis compound, which undergoes post-translational modifications to become the mature, active enzyme. nih.govuniprot.org
Autocatalytic Cleavage Mechanisms
Prothis compound is converted to its active mature form through autocatalytic cleavage, a process that can occur under acidic conditions, such as at pH 4.0. nih.govnih.gov This autocatalytic processing involves the removal of the propeptide region. uniprot.orgnih.gov In human erythrocyte membranes, autocatalytic cleavage of prothis compound has been shown to occur at the Met36-Ile37 and Phe39-Thr40 bonds, resulting in two mature isozymic forms of the enzyme. nih.gov In vitro studies on human gastric prothis compound at pH 3.5 revealed a rapid, apparently one-step autocatalytic conversion to the mature form, with cleavage occurring at the Met36-Ile37 bond. nih.gov The propeptide plays a role in maintaining the inactivity of the zymogen and may also be involved in protein folding and targeting. nih.govcore.ac.uk
Subcellular Localization and Intracellular Trafficking of this compound
The intracellular localization of this compound is notably distinct from that of cathepsin D and varies depending on the cell type viamedica.pldoi.orgwikipedia.org. Unlike cathepsin D, which is primarily targeted to lysosomes, this compound is not typically directed to lysosomes viamedica.pljst.go.jp.
Localization in Endosomal and Perinuclear Compartments
This compound is frequently found in endosomal compartments, particularly in antigen-presenting cells (APCs) such as B cell lymphoblasts, dendritic cells, and microglia, as well as in gastric cells doi.orgwikipedia.orgresearchgate.netnih.govaai.org. In dendritic cells, this compound is found in a peripheral compartment just beneath the cell membrane, which shows a distribution similar to early endocytic markers, and also in a perinuclear compartment aai.org. The mature form of this compound is mainly localized to endosomes in APCs biolegend.comuniprot.orgelabscience.com. Studies in rat microglia have shown the presence of mature this compound predominantly in endosome-like vacuoles nih.gov.
The perinuclear localization observed in some cell types, such as dendritic cells, is likely associated with the endoplasmic reticulum aai.org.
Membrane Association in Specific Cell Types (e.g., Gastric Parietal Cells, Erythrocytes, Osteoclasts)
This compound is known to associate with membranes in specific cell types doi.orgwikipedia.orgresearchgate.net. This membrane association is observed in the intracellular canaliculi of gastric parietal cells, the bile canaliculi of hepatic cells, renal proximal tubule cells, intestinal and tracheobronchial epithelial cells, erythrocytes, and osteoclasts doi.orgwikipedia.orgjst.go.jp.
In erythrocytes, this compound is present as a latent, membrane-associated enzyme on the cytoplasmic surface of the cell membrane viamedica.plwikipedia.orgnih.gov. Cell aging and oxidant damage induced by substances like phenylhydrazine (B124118) can lead to the activation and solubilization of this membrane-associated enzyme, resulting in its release from the membrane nih.gov. This release appears to be linked to lesions in the membrane framework, possibly caused by increased binding of cytosolic proteins like hemoglobin to the membrane nih.gov.
In gastric parietal cells, this compound shows microvillous localization within the intracellular canaliculi jst.go.jpnih.gov. This membrane association in specific cell types suggests potential roles related to the specialized functions of these cells jst.go.jp.
Presence in Endoplasmic Reticulum, Golgi Complex, and Cytosolic Fractions
Beyond endosomal and membrane localization, this compound has also been detected in the endoplasmic reticulum (ER), Golgi complex, and cytosolic fractions in various cell types viamedica.pldoi.orgresearchgate.netnovusbio.comjst.go.jp. The proenzyme form of this compound is localized to the ER and Golgi apparatus novusbio.comuniprot.orgelabscience.com. Studies using transfected cells have shown that this compound can be retained in the ER, and specific sequences within the N-terminal region, including Cys7 involved in dimer formation, are important for this retention researchgate.netnih.gov. Immunoelectron microscopy in rat microglia has shown this compound partly in the lumen of the ER and vesicles in the trans-Golgi area nih.gov.
While cathepsins are generally considered endolysosomal proteases, evidence suggests their presence in the cytosol and even the nucleus in some contexts nih.govfrontiersin.orgacs.org. Although the primary localization of mature this compound is endosomal, its detection in cytosolic fractions in various cell types indicates a broader intracellular distribution doi.orgresearchgate.netjst.go.jp.
Secretion Pathways of Active this compound
This compound is primarily an intracellular enzyme wikipedia.org. However, it can be secreted as a catalytically active enzyme under certain conditions doi.orgresearchgate.netresearchgate.net. Secretion of cathepsins can occur via lysosomal exocytosis or by alternative sorting from the Golgi nih.gov. While cathepsin D is not secreted to the lumen of the digestive tract, this compound also differs from enzymes like pepsin and renin in its secretion patterns viamedica.pl.
This compound is highly secreted by activated phagocytes doi.orgresearchgate.netresearchgate.net. Increased expression and secretion of this compound are observed in antigen-presenting cells activated by interferon-γ and/or lipopolysaccharide doi.orgresearchgate.net. In addition to activated immune cells, this compound has also been found in the culture medium of cancer cells doi.orgresearchgate.net.
Alternative sorting pathways from the Golgi, potentially influenced by changes in pH that disrupt mannose-6-phosphate (B13060355) receptor recycling, can lead to the re-routing of procathepsins into the extracellular space, either directly or packaged in secretory vesicles nih.gov. In conditions like bone resorption, the secretion of the active form of cathepsins is observed, suggesting context-dependent secretion nih.gov. Secreted cathepsins can remain attached to the plasma membrane or be released into the extracellular space nih.gov. Secretion from mast cells upon degranulation has also been reported, where this compound is released in complex with heparin proteoglycans biologists.com.
Enzymatic Mechanisms and Substrate Recognition of Cathepsin E
Catalytic Mechanism of Aspartic Protease Activity
As an aspartic protease, Cathepsin E utilizes two conserved aspartic acid residues in its active site for catalysis. viamedica.plsinobiological.comcreative-diagnostics.com The catalytic mechanism involves the activation of a water molecule to facilitate the hydrolysis of the peptide bond. viamedica.plsinobiological.com
Role of Active Site Residues
The catalytic site of this compound is formed by two aspartic acid residues, Asp96 and Asp281 (or Asp98 and Asp283 depending on the numbering convention), which are part of conserved Asp-Thr-Gly (DTG) motifs. viamedica.plwikipedia.orgresearchgate.netscispace.com These aspartic acid residues play crucial roles as proton donors and acceptors in the catalytic process. viamedica.pl One aspartate carboxyl group is typically dissociated, while the other is not, facilitating the activation of a water molecule that attacks the scissile peptide bond. viamedica.pl The structure of this compound's active site is similar to that of Cathepsin D and BACE1, though differences exist in the surrounding microenvironments. wikipedia.org
Substrate Specificity and Cleavage Motifs of this compound
This compound exhibits substrate specificity, preferentially cleaving peptide bonds based on the amino acid residues surrounding the cleavage site. viamedica.plnih.govnih.gov This specificity is determined by the interactions between the substrate residues and the enzyme's subsites within the active cleft. nih.govhzdr.de
Analysis of P1-P1' and P2' Positions in Substrate Binding
Studies using peptide libraries and protein substrates have provided detailed insights into the substrate preferences of this compound. It shows high affinity for hydrophobic amino acid residues in the P1 and P1' positions of the substrate, which are located immediately N-terminal and C-terminal to the scissile bond, respectively. viamedica.plnih.govnih.govucsf.edu Specifically, hydrophobic amino acids with aromatic or aliphatic side chains are preferred at these positions, although Val and Ile may not be allowed at the P1 position in some cases. nih.govnih.govucsf.edu The P2' position, located two residues C-terminal to the cleavage site, can accommodate a broader range of amino acid residues, including polar and charged ones. viamedica.plnih.govnih.gov The P2 position, located two residues N-terminal to the cleavage site, may accept lysine (B10760008), which is a difference compared to Cathepsin D. viamedica.plresearchgate.net Additional requirements concerning positions further from the cleavage site, such as P3' and P4', have also been identified. nih.govnih.gov
Table 1 summarizes the preferred amino acid characteristics at key substrate positions for this compound.
| Substrate Position | Preferred Amino Acid Characteristics | Notes |
| P1 | Hydrophobic (Aromatic or Aliphatic) | Val and Ile may be disfavored. nih.govnih.govucsf.edu |
| P1' | Hydrophobic (Aromatic or Aliphatic) | High affinity. viamedica.plnih.govnih.gov |
| P2 | Broad range, including Lysine | Lysine acceptance differs from Cathepsin D. viamedica.plresearchgate.net |
| P2' | Broad range, including Polar and Charged | Wide structural spectrum accepted. viamedica.plnih.govnih.gov |
| P3' | Additional requirements identified | nih.govnih.gov |
| P4' | Additional requirements identified | nih.govnih.gov |
Identified Physiological and Pathological Substrates of this compound
This compound has been shown to cleave a variety of protein and peptide substrates, contributing to its diverse roles in cellular processes and disease. Identified substrates include components involved in antigen presentation, signaling pathways, and tissue remodeling.
Examples of identified substrates include the B chain of oxidized insulin (B600854), substance P, neurokinin A, eledoisin, and kassinin. viamedica.plbiolegend.comnih.gov this compound is also involved in processing components related to the MHC class II pathway, which is crucial for antigen presentation in immune responses. wikipedia.orgresearchgate.netbiolegend.com Furthermore, it has been implicated in the cleavage of tumor necrosis factor-related apoptosis ligand (TRAIL) and the release of endostatin (B67465) from collagen XVIII, suggesting roles in apoptosis and angiogenesis. doi.org
In pathological contexts, altered this compound expression or activity has been linked to various conditions, including certain cancers (e.g., gastric carcinomas, pancreatic ductal adenocarcinoma) and neurodegenerative diseases like Alzheimer's disease. wikipedia.orgbiolegend.comnih.govoup.comnih.gov In Alzheimer's disease, microglial this compound has been shown to be involved in the secretion of soluble TRAIL, contributing to neuroinflammation and amyloid-β production. nih.gov this compound deficiency has also been observed to impair autophagic proteolysis in macrophages and is associated with atopic dermatitis-like skin lesions in mice. biolegend.complos.org Low serum levels of this compound activity have been linked to poor prognosis in breast cancer patients. oup.com
Table 2 lists some identified substrates and associated processes or conditions.
| Substrate / Process / Condition | Reference(s) |
| Oxidized insulin B chain | viamedica.plbiolegend.com |
| Substance P | viamedica.plbiolegend.comnih.gov |
| Neurokinin A | viamedica.plbiolegend.comnih.gov |
| Eledoisin | viamedica.plbiolegend.com |
| Kassinin | viamedica.plbiolegend.com |
| Components of MHC class II pathway (Antigen processing) | wikipedia.orgresearchgate.netbiolegend.comfrontiersin.org |
| TRAIL (Tumor necrosis factor-related apoptosis ligand) | doi.orgnih.gov |
| Collagen XVIII (release of Endostatin) | doi.org |
| Autophagic proteolysis in macrophages | plos.org |
| Associated with gastric carcinomas | wikipedia.orgbiolegend.com |
| Associated with pancreatic ductal adenocarcinoma | biolegend.comnih.gov |
| Associated with Alzheimer's disease | wikipedia.orgbiolegend.comnih.gov |
| Associated with atopic dermatitis | biolegend.complos.org |
| Associated with breast cancer prognosis | oup.com |
Antigenic Proteins (e.g., Ovalbumin, Tetanus Toxin C-fragment)
This compound plays a significant role in the processing of protein antigens for presentation by MHC class II molecules in antigen-presenting cells nih.govsmw.ch. This proteolytic degradation is a crucial step in initiating a T-cell-mediated immune response nih.govnih.gov.
Studies have demonstrated that this compound is essential for the processing of ovalbumin in certain murine antigen-presenting cell lines nih.gov. Inhibition of this compound activity in these cells significantly reduced ovalbumin processing nih.gov.
The processing of the tetanus toxin C-fragment (TTCF) is another example where this compound has been implicated smw.chnih.govnih.gov. Research using human B cells activated with phorbol (B1677699) 12-myristate 13-acetate (PMA) showed that elevated this compound expression correlated with enhanced presentation of TTCF to T cells nih.gov. Inhibition of aspartyl proteases, including this compound, reduced T cell activation in these cells nih.gov. Analysis of tetanus toxin processing by this compound and cathepsin D revealed multiple cleavage sites within the C-terminal domain, many of which were located within regions known to contain human T cell epitopes nih.gov. While both cathepsins E and D cleaved many of the same sites, this compound also exhibited unique cleavage specificities nih.gov.
Proteins Involved in Cell Death Pathways (e.g., TRAIL)
This compound has been shown to be involved in the processing of proteins related to cell death pathways, particularly the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) doi.orgaacrjournals.orgresearchgate.net. TRAIL is a protein that can induce apoptosis in transformed and virally infected cells without significantly affecting normal cells doi.org.
Research indicates that this compound is responsible for the specific cleavage of TRAIL at the surface of cancer cells, leading to the generation of a soluble trimeric form of TRAIL doi.orgaacrjournals.org. This soluble form can induce growth arrest and apoptosis in cancer cells doi.orgaacrjournals.org. Studies using human prostate carcinoma cell lines have demonstrated that this compound can efficiently catalyze the release of soluble TRAIL from the cell surface, particularly at neutral pH doi.orgresearchgate.net. The extent of apoptosis induced by this compound through this mechanism can vary among different cancer cell lines researchgate.net.
Proteins Implicated in Neurodegeneration (e.g., Amyloid Precursor Protein Swedish Mutant)
This compound has been investigated for its potential role in neurodegenerative processes, particularly in the context of Alzheimer's disease and the processing of the amyloid precursor protein (APP) wikipedia.orgnih.govrndsystems.com.
Studies have shown that this compound, similar to cathepsin D, is efficient in cleaving the Swedish mutant of APP at the beta-secretase site nih.govrndsystems.com. The Swedish mutation in APP (Lys-Met to Asn-Leu) is known to increase the production of amyloid-beta (Aβ) peptide, a key component of amyloid plaques in Alzheimer's disease nih.govjneurosci.orgpnas.org. While this compound shows significant reactivity with the Swedish mutant APP, it exhibits almost no activity towards wild-type APP nih.govrndsystems.com. This suggests a potential involvement of this compound in the aberrant processing of mutant APP, contributing to Aβ generation nih.gov.
Other Cleaved Peptides and Proteins
Beyond its roles in antigen processing and cell death pathways, this compound is known to cleave a variety of other peptides and proteins, reflecting its broader substrate specificity.
This compound has been shown to cleave multiple peptide bonds in the B chain of oxidized insulin viamedica.pl. Its specificity on insulin B chain has been compared to that of cathepsin D, highlighting both shared and unique cleavage sites viamedica.pl.
Other proteins tested as substrates for this compound include glycoproteins and mellitin from bee venom viamedica.pl.
Synthetic peptide substrates have been developed to study this compound activity and specificity anaspec.comnih.govsigmaaldrich.compeptanova.de. For instance, a fluorogenic peptide substrate with a Phe-Phe amide bond cleavage site is sensitive and selective for cathepsins D and E, but not other cathepsins like B, H, or L anaspec.comsigmaaldrich.com. Another selective substrate for this compound was designed based on the cleavage site sequence of human alpha-2-macroglobulin nih.gov. This substrate, MOCAc-Gly-Ser-Pro-Ala-Phe-Leu-Ala-Lys(Dnp)-D-Arg-NH2, was highly sensitive and resistant to hydrolysis by cathepsin D and pepsin, as well as several cysteine cathepsins nih.gov.
Analysis using multiplex substrate profiling has identified numerous this compound cleavage sites within peptide libraries, further detailing its substrate preferences at various positions surrounding the cleavage site ucsf.edu. These studies have reinforced the preference for hydrophobic residues at P1 and P1' and revealed disfavored residues at these positions ucsf.edu.
Regulation of Cathepsin E Activity and Function
Endogenous Modulators of Cathepsin E Activity (e.g., α2-macroglobulin)
This compound activity can be modulated by endogenous inhibitors present within the body. One such modulator is alpha-2-macroglobulin (α2M), a large plasma glycoprotein (B1211001) known to inhibit various proteinases. Studies have shown that α2M can inhibit the activity of this compound. Specifically, the activity of this compound towards a protein substrate, such as reduced and carboxymethylated ribonuclease A, was found to be completely inhibited by α2-macroglobulin at pH 5.5. nih.gov
The mechanism of inhibition involves this compound cleaving α2-macroglobulin within a specific "bait region" sequence (Phe684-Tyr685 bond). nih.gov This cleavage triggers a significant conformational change in α2-macroglobulin, altering its structure from a doughnut shape to an H shape. nih.gov The activated α2-macroglobulin then traps the proteinase non-covalently. nih.gov Research indicates that this compound is trapped by α2-macroglobulin in an approximate molar ratio of 2:1 (enzyme: α2M). nih.gov
While α2-macroglobulin is also known to inhibit other aspartyl proteinases like cathepsin D, its inhibitory effect on cathepsin D is described as slight and observed only under specific conditions. viamedica.plviamedica.pl This suggests a potentially distinct or more pronounced interaction with this compound, at least under certain experimental conditions.
It is important to note that while pepstatin A, a microbial peptide, is a well-documented and potent inhibitor of aspartic proteinases including this compound often used in research, it is not an endogenous human modulator in the same category as α2-macroglobulin. ontosight.ainews-medical.netnih.govresearchgate.net
Regulation by pH and Cellular Environment
The enzymatic activity of this compound is profoundly influenced by the pH of its surrounding environment. This compound exhibits optimal activity under highly acidic conditions, typically within the pH range of 2.5 to 3.5. ontosight.ai This acidic pH optimum is consistent with its primary localization within endosomal and lysosomal compartments, which are characterized by their low pH. ontosight.airesearchgate.netasm.orgdoi.org
While optimally active in acidic environments, this compound's activity is significantly diminished at higher pH levels. It is considered virtually inactive at pH 6 or above. doi.org However, research has indicated that this compound can still exhibit significant proteolytic activity towards certain protein substrates even at neutral pH (pH 7.4). researchgate.netdoi.org The cleavage specificity of human this compound at neutral pH differs considerably from that observed at acidic pH, with preferential cleavage occurring at Arg-X and Glu-X bonds, which are not the primary cleavage sites in acidic conditions. researchgate.net This suggests that even outside the highly acidic lysosomal environment, this compound may retain some level of activity with altered substrate preferences.
The cellular environment encompasses more than just pH; other factors can also play a role in regulating cathepsin activity. While much of the research on the influence of temperature, oxidation, and glycosaminoglycans has focused on cysteine cathepsins, these factors highlight the broader impact of the cellular milieu on protease function. mdpi.com The half-life of cathepsins can vary depending on the specific cellular environment. mdpi.com
Furthermore, the acidic environment of endosomal lumens is crucial for the activation of cathepsins from their inactive proenzyme forms. The low pH induces the cleavage of the N-terminal propeptide, yielding the catalytically active mature enzyme. asm.org The proper maintenance of lysosomal pH appears to be important for cellular function, as this compound deficiency has been shown to lead to elevated lysosomal pH in macrophages. aai.org
| Regulatory Factor | Description | Effect on this compound Activity |
| Alpha-2-macroglobulin (α2M) | Endogenous plasma glycoprotein inhibitor. | Inhibits activity, particularly towards protein substrates. nih.gov |
| pH | Acidity or alkalinity of the environment. | Optimal activity at pH 2.5-3.5; virtually inactive at pH ≥ 6. ontosight.aidoi.org Can show activity with altered specificity at neutral pH. researchgate.netdoi.org |
| Cellular Localization | Endosomes and Lysosomes (acidic compartments). | Provides the optimal acidic environment for activity and proenzyme activation. ontosight.aiasm.org |
Cellular and Physiological Roles of Cathepsin E
Involvement in Antigen Processing and Presentation
Antigen processing and presentation are critical steps in initiating adaptive immune responses. This process involves the degradation of foreign proteins into peptides that are then displayed on major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells (APCs). smw.ch Cathepsins, including cathepsin E, are key endo-lysosomal proteases involved in this process within APCs like dendritic cells and macrophages. doi.orgsmw.chsmw.ch
Role in MHC Class II Pathway in Dendritic Cells and Macrophages
This compound has been implicated in the MHC class II antigen processing pathway. doi.orgkarger.comfrontiersin.org In human myeloid DCs, this compound is found in perinuclear and peripheral compartments. doi.org Studies using specific inhibitors have indicated a role for this compound in the MHC class II antigen processing pathway in both human and mouse myeloid DCs. doi.org While this compound deficiency did not significantly alter the nature and functions of myeloid immature and mature DCs in some studies, there was a notable difference in their capacity for presenting ovalbumin (OVA) to T cells. doi.orgaai.org Interestingly, while this compound deficiency decreased the ability of macrophages to present intact OVA and its antigenic peptide, it inversely enhanced the ability of DCs to present OVA. doi.orgaai.org This paradoxical effect in DCs might be partly attributed to enhanced phagocytic activity and increased expression of costimulatory molecules like CD86, CD80, and CD40 in this compound-deficient DCs, which can amplify T cell responses. aai.orgnih.gov
In macrophages, this compound deficiency has been shown to induce the accumulation of lysosome-associated membrane protein (LAMP)-1 and LAMP-2 and elevate lysosomal pH, which could contribute to decreased degradation of phagocytosed OVA. aai.org
Processing of Exogenous Antigens
This compound is involved in the processing of exogenous antigens. karger.comnih.govucl.ac.uk Studies have shown that this compound is essential for the processing of antigens like ovalbumin, myoglobin, and tetanus toxin. karger.comsmw.ch In murine microglia, which are also APCs, this compound is localized mainly in early endosomes and its expression increases upon stimulation with interferon-gamma. nih.gov Inhibition of aspartic proteases, including this compound, significantly inhibited the production of interleukin-2 (B1167480) from OVA-specific T helper cells stimulated with native OVA presented by microglia. nih.gov This suggests that this compound is required for generating antigenic epitopes from native OVA. nih.gov While cathepsin D can also degrade native OVA into antigenic peptides, microglia from cathepsin D-deficient mice retained the ability for antigen presentation, highlighting a distinct role for this compound. nih.gov
Research using a this compound-specific inhibitor derived from Ascaris lumbricoides demonstrated that this compound is essential for OVA processing by murine B cells. karger.com However, studies on the subcellular localization of this compound in human B cell lines and peripheral blood-derived dendritic cells have suggested that endocytic antigen proteolysis by this compound might not play a direct role in generating MHC class II-bound antigenic peptides in these specific contexts, as this compound was excluded from later stages of the endocytic route and the MHC class II-containing compartment. ucl.ac.ukucl.ac.uk Despite this, this compound was found to be strongly positive in peripheral blood-derived dendritic cells generated from monocytes, which themselves did not express the enzyme. ucl.ac.uk
Contributions to Immune Cell Function and Regulation
Cathepsins, including this compound, play important roles in regulating immune cell functions and contributing to immune homeostasis. nih.govfrontiersin.org
Impact on Dendritic Cell Maturation and Motility
This compound can differentially regulate the nature and functions of dendritic cells and macrophages. doi.orgaai.org While this compound deficiency did not significantly impact the maturation of myeloid DCs in some studies, it did affect their function, particularly in antigen presentation. doi.orgaai.org
More recent research has revealed a previously unrecognized role for this compound in regulating dendritic cell motility. frontiersin.orgnih.gov Studies in experimental acute graft-versus-host disease (GVHD) models showed that this compound deficiency ameliorated GVHD and led to lower numbers of tissue-infiltrating DCs. frontiersin.orgnih.gov this compound deficiency was found to significantly decrease DC motility in vivo, reduce adhesion to extracellular matrix (ECM), and diminish invasion through ECM in in vitro assays. frontiersin.orgnih.gov This suggests that this compound is involved in regulating DC motility, which could contribute to reduced DC counts and ameliorated inflammation in target organs during GVHD. frontiersin.orgnih.gov
Influence on T Cell Responses and Lymphocyte Depletion
This compound's influence on T cell responses is primarily mediated through its role in antigen processing and presentation by APCs, which is crucial for T cell activation. smw.chfrontiersin.org The altered antigen presentation observed in this compound-deficient DCs and macrophages can consequently impact the activation and response of cognate T cells. doi.orgaai.org
While some cathepsins, such as cathepsin B, have been directly implicated in T cell apoptosis and lymphocyte depletion, the direct role of this compound in these processes is less established. nih.gov this compound may play a role in activation-induced lymphocyte depletion in the thymus. uniprot.org
Role in B Cell Activation and Antigen Presentation
This compound is expressed in B cells and its expression can be enhanced upon activation. frontiersin.orgresearchgate.net this compound regulates the presentation of specific antigens, such as the tetanus toxin C-fragment, in activated primary human B cells. smw.chsmw.ch This indicates that this compound contributes to the ability of B cells to process and present antigens to T cells, a crucial aspect of humoral immunity. frontiersin.org
Studies using this compound-specific inhibitors have demonstrated the enzyme's essential role in the processing of ovalbumin by murine B cells. karger.com While the subcellular localization of this compound in human B cell lines suggested exclusion from later endocytic compartments and MHC class II-containing compartments, its presence and upregulation upon activation highlight its potential involvement in B cell antigen processing pathways. ucl.ac.ukucl.ac.uk
Participation in Host Defense Against Microorganisms
This compound plays a substantial role in immune responses against microorganisms. Studies using this compound-deficient (CatE−/−) mice have demonstrated aberrant immune reactions, including atopic dermatitis and increased susceptibility to bacterial infection oup.comresearchgate.net. For instance, CatE−/− mice showed dramatically increased susceptibility to infection with both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Porphyromonas gingivalis compared to wild-type mice, likely due to impaired regulation of bacterial elimination researchgate.net.
The precise mechanisms underlying these abnormal immune responses in this compound deficiency are still being investigated, but research suggests that this compound regulates the nature and function of dendritic cells and macrophages oup.comresearchgate.net. This compound has been shown to increase the cell surface expression of Toll-like Receptor 2 (TLR2) and Toll-like Receptor 4 (TLR4), which are crucial for innate immune responses oup.comresearchgate.net. Furthermore, it plays a nonredundant role in the processing of Class II Major Histocompatibility Complex (MHC) antigens within dendritic cells, contributing to the development of adaptive immunity by generating antigenic peptides from degraded pathogens oup.comresearchgate.net. This compound also regulates the pro-inflammatory response of macrophages; peritoneal macrophages from Ctse−/− mice exhibited reduced production of IL-6 and TNF-α in response to bacterial ligands like PGN (TLR2 ligand), LPS (TLR4 ligand), and MALP2 (TLR6 ligand) compared to wild-type cells nih.gov.
Detailed research findings indicate that this compound deficiency induces abnormal endocytic, autophagic, and secretory events and interferes with the maturation and fusion of macrophage organelles, thereby impairing their structural and functional integrity researchgate.net. This likely contributes to the impaired immune defense against invading microbial pathogens researchgate.netdoi.org.
Role in Autophagy and Lysosomal Degradation Pathways
This compound is involved in autophagy, a cellular process for degrading and recycling aggregated proteins and damaged organelles nih.gov. Studies on this compound-deficient macrophages have revealed abnormalities in the autophagy process nih.govnih.gov.
Implications for Lysosomal Membrane Integrity and pH Homeostasis
This compound deficiency can impact lysosomal membrane integrity and pH homeostasis. Studies have shown that CatE−/− macrophages exhibit the accumulation of major lysosomal membrane sialoglycoproteins, such as LAMP-1 and LAMP-2, and an elevation of lysosomal pH . While the expression, biosynthesis, and trafficking of these membrane proteins were similar in wild-type and CatE−/− macrophages, their degradation rates were decreased in the absence of this compound . The elevated lysosomal pH in CatE−/− macrophages is likely due to the accumulation of these highly acidic monosaccharide-modified lysosomal membrane glycoproteins, disrupting non-proton factors that control lysosomal pH . Elevated lysosomal pH can interfere with the maturation and fusion events of endolysosomal organelles, potentially impairing the structural and functional integrity of macrophages doi.org. Maintaining the intraluminal pH of lysosomes within the range of 4.5 to 6.0 is crucial for the optimal function of the numerous acidic hydrolase enzymes they contain nih.gov.
Connection to Mitochondrial Quality Control
This compound deficiency has been linked to abnormalities in mitochondria nih.gov. CatE−/− macrophages display mitochondrial abnormalities, including decreased intracellular ATP levels, depolarized mitochondrial membrane potential, and decreased mitochondrial oxygen consumption nih.gov. Such mitochondrial dysfunction can lead to increased oxidative stress, as observed in CatE−/− macrophages which show increased reactive oxygen species (ROS) production nih.gov. This suggests that this compound deficiency causes autophagy impairment concurrently with an increase in aberrant mitochondria and oxidative stress nih.gov. Cathepsins are highlighted as important for mitochondrial quality control mechanisms cellphysiolbiochem.comresearchgate.net. Mitochondrial quality control involves pathways for protein folding and degradation, as well as systems for organelle shape, movement, and turnover, crucial for preventing excessive ROS production and the release of dangerous factors frontiersin.org. This compound has also been shown to induce mitochondrial fission and regulate the mitochondrial fission protein Drp1 nih.gov.
Participation in Programmed Cell Death Pathways
This compound participates in programmed cell death pathways, particularly in inducing apoptosis in certain cell types, such as cancer cells oup.comdoi.orgaacrjournals.orgnih.gov.
Role in Inflammation Resolution Mechanisms
Inflammation resolution is a crucial process involving the clearance of inflammatory cells, such as neutrophils and eosinophils, often through apoptosis and subsequent phagocytosis by macrophages. smw.chfrontiersin.org While cathepsin D has been specifically implicated in initiating neutrophil apoptosis during inflammation resolution by activating caspase-8, the broader involvement of cathepsins in this process is recognized. smw.chsmw.ch Cathepsins, generally located in endolysosomes, are involved in the degradation of endogenous and exogenous substrates, including pathogens, which is important for immune responses and potentially inflammation resolution. frontiersin.org They also indirectly regulate autophagy, a process that contributes to deactivating inflammatory responses by removing cellular activators like damaged organelles and inflammasome components. plos.orgfrontiersin.org
Studies on this compound-deficient mice have provided insights into its role in inflammatory conditions. For instance, this compound deficiency has been linked to the spontaneous development of atopic dermatitis-like skin lesions in mice under conventional, but not specific pathogen-free, conditions, suggesting a role in regulating immune responses to environmental factors. plos.org Furthermore, this compound deficiency ameliorated graft-versus-host disease in experimental models, which was associated with reduced infiltration of immune cells and modified dendritic cell motility. frontiersin.org In the context of allergic airway inflammation, this compound deficiency led to reduced lymphocyte influx, suggesting its involvement in the inflammatory response in the airways. karger.com
Research findings highlight the complex interplay between this compound and inflammatory pathways. For example, microglial this compound has been shown to play a role in neuroinflammation in Alzheimer's disease by being involved in the secretion of soluble TNF-related apoptosis-inducing ligand (sTRAIL), which can activate NF-κB-dependent neuroinflammation. nih.gov
Contribution to Extracellular Proteolysis and Protein Maturation
While primarily known as an intracellular protease, this compound can also be found in the extracellular environment, such as in the culture medium of activated phagocytes and cancer cells, where it remains catalytically active. doi.org The strategic expression and localization of this compound suggest its association with tissue-specific biological functions, including the generation of various secretory proteins. doi.org
One notable contribution of this compound to protein maturation and function involves its role in antigen processing for presentation via the MHC class II pathway. wikipedia.orgdoi.orgspandidos-publications.comkarger.comuniprot.orgresearchgate.netaai.org This process is critical for adaptive immune responses, where foreign proteins are degraded into peptides that are then presented on the surface of antigen-presenting cells to T lymphocytes. smw.chkarger.com Studies using this compound-specific inhibitors and this compound-deficient mice have demonstrated its essential role in processing specific antigens, such as ovalbumin, for MHC class II presentation in dendritic cells and B cells. karger.comaai.org
Beyond antigen processing, this compound is also implicated in the generation of bioactive proteins. wikipedia.orgrndsystems.com For example, it has been shown to efficiently hydrolyze various biologically active peptides. doi.org Furthermore, this compound can catalyze the proteolytic release of soluble TNF-related apoptosis-inducing ligand (sTRAIL) from the cell surface of certain cells, including human prostate carcinoma cells, at neutral pH. doi.orgnih.govaacrjournals.org This shedding event can have functional consequences, as sTRAIL is a signaling molecule involved in apoptosis and immune regulation. nih.govaacrjournals.org The ability of this compound to function at physiological pH and its specific cleavage properties suggest a role in processing and maturing extracellular or cell-surface associated proteins. doi.org
The maturation of this compound itself involves a series of proteolytic processing steps from its precursor form. rndsystems.comnih.gov Studies in rat microglia have shown that prothis compound is processed through intermediate forms to the mature enzyme, and this final maturation step occurs in endosome-like acidic compartments. researchgate.netnih.gov This processing is sensitive to inhibitors of vacuolar-type H+-ATPase, highlighting the importance of the acidic environment for its activation. researchgate.netnih.gov
The following table summarizes some research findings related to this compound's involvement in specific processes:
| Process | Research Finding | Source |
| Antigen Processing (MHC Class II) | Essential for processing ovalbumin in dendritic cells and B cells. | karger.comaai.org |
| Inflammation (Allergic Airway) | Deficiency leads to reduced lymphocyte influx. | karger.com |
| Inflammation (Graft-versus-Host Disease) | Deficiency ameliorates disease and reduces immune cell infiltration. | frontiersin.org |
| Neuroinflammation (Alzheimer's Disease) | Involved in sTRAIL secretion by microglia, contributing to inflammation. | nih.gov |
| Protein Maturation (sTRAIL) | Catalyzes the release of soluble TRAIL from the cell surface. | doi.orgaacrjournals.org |
| Autophagy | Deficiency in macrophages impairs autophagy, leading to accumulation of marker proteins and mitochondrial abnormalities. | plos.org |
Cathepsin E in Pathophysiological Processes: Molecular and Cellular Mechanisms
Role in Neurodegenerative Disorders
Emerging evidence suggests that cathepsins, including Cathepsin E, play a role in the pathogenesis of neurodegenerative diseases like Alzheimer's disease (AD). frontiersin.orgaginganddisease.org While cathepsins are primarily known for their lysosomal function in protein degradation, their dysregulation can lead to the accumulation of misfolded proteins and contribute to neuroinflammation. aginganddisease.orgnih.gov
Molecular Mechanisms in Age-Induced Neuronal Death and Glial Cell Activation
This compound is expressed in activated microglia, which are key players in neuroinflammation and neurodegenerative diseases associated with aging. scholars.directnih.gov In aged rat brains, increased levels of this compound have been observed in neurons and colocalized with lipofuscin, suggesting alterations in the lysosomal proteolytic system with age. scholars.directjneurosci.org Microglia activation, potentially triggered by neuronal storage material, can lead to inflammatory and cytotoxic responses, contributing to neurodegeneration in age-related diseases. nih.gov Activated microglia can release cathepsins, which may induce neuronal death by degrading extracellular matrix proteins. nih.gov
Studies have indicated a proteolytic relay involving microglial this compound and Cathepsin B in the polarization of microglia/macrophages towards a neurotoxic phenotype following hypoxia/ischemia. jneurosci.org this compound can increase Cathepsin B expression in microglia/macrophages through the proteolytic liberation of TNF-related apoptosis-inducing ligand (TRAIL). jneurosci.org Soluble TRAIL, in turn, can activate NF-κB, contributing to neuroinflammation and neuronal injury. nih.govjneurosci.org
This compound in Amyloid Precursor Protein Metabolism and Amyloidogenesis
This compound has been investigated for its potential role in the processing of amyloid precursor protein (APP), a key event in the development of Alzheimer's disease. scirp.orgnih.gov While beta-site APP cleaving enzyme 1 (BACE1) and γ-secretase are recognized as the primary enzymes involved in generating amyloid-β (Aβ) peptides, other proteases, including cathepsins E and B, may also be involved in the amyloidogenic processing of APP. scirp.orgnih.govmdpi.com
In vitro studies have shown that this compound is capable of catabolizing both beta-amyloid peptides and a C-terminal fragment of APP. nih.gov Although the precise role of this compound in APP metabolism and amyloidogenesis is still being elucidated, its ability to cleave APP fragments suggests a potential contribution to the complex proteolytic pathways involved in AD pathogenesis. scirp.orgnih.gov Ablation of this compound in a mouse model of AD has been shown to reduce Aβ accumulation, neuroinflammation, and cognitive impairments. nih.gov
Associations with Lysosomal Storage Disorder Pathogenesis
Lysosomal storage disorders (LSDs) are a group of genetic disorders characterized by the accumulation of undegraded macromolecules within lysosomes due to deficiencies in lysosomal enzymes or other lysosomal proteins. nih.govwikipedia.orgrupress.org While most LSDs are caused by deficiencies in specific enzymes, the resulting lysosomal dysfunction and accumulation of storage material can impact the activity and localization of other lysosomal proteases, including cathepsins. nih.govmdpi.comembopress.org
Although this compound deficiency itself is not typically classified as a primary cause of a classical LSD, the dysregulation of cathepsin activity, including this compound, can contribute to the complex pathogenesis observed in these disorders. nih.govnih.gov The accumulation of substrates in LSDs can trigger aberrant vesicle trafficking, impaired autophagy, and dysregulation of signaling pathways, all of which can indirectly affect lysosomal function and the activity of cathepsins. embopress.orgoup.com Microglial activation, a common feature in many LSDs, can lead to the release of cathepsins and contribute to neuroinflammation and neurodegeneration. scholars.directnih.gov
Contributions to Inflammatory and Autoimmune Responses
This compound is predominantly expressed in immune cells and plays a role in antigen processing, which is crucial for initiating immune responses. frontiersin.orgaacrjournals.orgolink.com Its involvement in inflammatory and autoimmune conditions is linked to its proteolytic activity and its influence on immune cell function. olink.comsmw.ch
This compound in Allergic Inflammation Models
Studies in experimental models of allergic airway inflammation have investigated the role of this compound. nih.govkarger.comd-nb.info this compound is known to be involved in the processing and presentation of exogenous antigens in dendritic cells, a process essential for sensitization to allergens. nih.govkarger.com
Research using this compound-deficient mice has demonstrated a reduced inflammatory response in models of allergic airway inflammation, characterized by impaired lymphocyte infiltration into the lungs. frontiersin.orgnih.govresearchgate.net In vitro studies have also shown that this compound deficiency leads to decreased antigen presentation by bone marrow-derived dendritic cells, resulting in reduced proliferation of T cells. nih.govkarger.comd-nb.info These findings suggest that this compound contributes to the development of allergic inflammation by influencing antigen presentation and subsequent lymphocyte recruitment. nih.govkarger.com
Role in Graft-versus-Host Disease Pathogenesis
This compound has also been implicated in the pathogenesis of graft-versus-host disease (GVHD), a severe complication following allogeneic hematopoietic stem cell transplantation. frontiersin.orgnih.govnih.gov GVHD is driven by donor T cells recognizing host antigens, leading to inflammation and organ damage. frontiersin.orgresearchgate.net
In experimental models of acute GVHD, increased levels of this compound mRNA and protein have been observed in target organs, with infiltration of this compound-positive immune cells. frontiersin.orgnih.gov this compound deficiency in allo-SCT recipients has been shown to ameliorate GVHD, leading to improved survival and lower numbers of tissue-infiltrating dendritic cells. frontiersin.orgnih.govnih.gov While this compound's role in antigen presentation was initially considered, studies suggest that its impact on GVHD may also involve regulating dendritic cell motility. frontiersin.orgnih.govnih.gov this compound deficiency significantly decreases dendritic cell motility, reduces adhesion to the extracellular matrix, and diminishes invasion through the extracellular matrix, potentially contributing to reduced dendritic cell accumulation and ameliorated inflammation in GVHD target organs. frontiersin.orgnih.govnih.gov
Molecular Links to Atopic Dermatitis Development
This compound has been implicated in the development of atopic dermatitis (AD), a pruritic inflammatory skin disease. nih.govresearchgate.net Studies in mice lacking this compound (CatE−/− mice) have shown that they spontaneously develop skin lesions resembling human AD when housed under conventional conditions, but not under specific pathogen-free conditions, suggesting environmental triggers. nih.govresearchgate.netbiologists.com
The deficiency of this compound in these mice is associated with several immunological changes:
Research indicates that the relative rates of degradation of IL-18 and IL-1β are significantly lower in this compound-deficient mice compared to wild-type mice. nih.govresearchgate.net This reduced turnover rate of potent inflammatory cytokines is strongly suggested to initiate the development of AD in these mice. nih.govresearchgate.net Reduced expression of this compound has also been observed in erythrocytes of both humans with AD and in the NC/Nga mouse model of AD, further suggesting a potential role for this compound deficiency in the induction of AD in both species. nih.govresearchgate.net
This compound is also found in the secretory granules of mast cells, which are strongly implicated in allergic diseases like atopic dermatitis. biologists.com Mast cells from this compound-deficient mice exhibit an accumulation of procarboxypeptidase A, indicating a defect in its processing. biologists.com Recombinant this compound has been shown to process recombinant procarboxypeptidase A in vitro under conditions mimicking mast cell granules. biologists.com These findings suggest a potential role for mast cell-associated this compound in allergic disease, although further investigation is needed to delineate its exact role compared to this compound from other cellular sources. biologists.com
This compound in Neoplastic Transformation and Progression
This compound exhibits altered expression levels in various malignant tumors, suggesting its involvement in cancer progression. nih.gov Its clinical significance as a potential biomarker in certain human cancers is an area of ongoing research, although it remains controversial. oup.com
Mechanisms of this compound Activity in Tumorigenesis
The precise mechanisms by which this compound contributes to tumorigenesis are still under active investigation. However, its role is believed to involve several processes. Cathepsins, including this compound, can contribute to the degradation and remodeling of the extracellular matrix (ECM), which is crucial for tumor cell invasion and migration. amegroups.orgjoycelab.orgresearchgate.netmdpi.commdpi.com While cysteine cathepsins are well-documented for their ECM-degrading abilities, aspartic proteases like this compound may also play a part. joycelab.orgresearchgate.netmdpi.com
In the tumor microenvironment, cathepsins secreted by cancer cells and tumor-associated macrophages can cleave components of the ECM and basement membrane, creating a path for tumor cell movement. joycelab.orgresearchgate.netmdpi.com They can also cleave cell adhesion molecules (CAMs) and transmembrane receptors, disrupting cell-cell contacts and increasing cell mobility, which facilitates cancer cell migration and invasion. joycelab.orgresearchgate.netmdpi.com
Furthermore, cathepsins can participate in proteolytic cascades, activating other proteases such as matrix metalloproteinases (MMPs) and the urokinase plasminogen activator (uPA) system, which further promotes invasion. joycelab.orgmdpi.comtropicalgastro.comencyclopedia.pub
Role in Tumor Cell Apoptosis and Metastatic Potential (Preclinical Studies)
Preclinical studies have explored the role of this compound in tumor cell apoptosis and metastatic potential, with some findings suggesting a complex and potentially dual role depending on the cancer type and context.
In prostate cancer cell lines, this compound has been shown to specifically induce growth arrest and apoptosis in vitro by catalyzing the proteolytic release of soluble tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) from the tumor cell surface. researchgate.netnih.gov Exogenously administered mature this compound in athymic nude mice bearing prostate tumors also played a role in host defense by enhancing cancer cell apoptosis, tumor-associated macrophage-mediated cytotoxicity, inhibiting tumor angiogenesis, and enhancing immune responses. Combined treatment with this compound and doxorubicin (B1662922) was found to synergistically induce viability loss and overcome resistance to TRAIL-mediated apoptosis in chemoresistant prostate cancer cells in vitro and led to tumor cell apoptosis and regression in xenografts in vivo. researchgate.net This enhanced activity was linked to the down-regulation of a short form of the FLICE inhibitory protein (c-FLIP). researchgate.net
Conversely, altered expression and localization of cathepsins in cancer are often associated with increased metastatic incidence. mdpi.com Secreted cathepsins contribute to the metastatic potential by degrading ECM and basement membrane proteins, as well as cleaving E-cadherin, a key cell adhesion protein, which disrupts adherens junctions and increases cell migration and invasion. researchgate.netmdpi.comfrontiersin.org
While many studies on metastasis focus on cysteine cathepsins like cathepsin B, L, and S, the potential involvement of this compound through ECM remodeling and disruption of cell adhesion cannot be excluded. joycelab.orgresearchgate.netmdpi.com
Gene Expression Regulation in Cancer Development (e.g., Breast Cancer, Pancreatic Ductal Adenocarcinoma, Gastric Cancer)
The expression of the CTSE gene is regulated at the transcriptional level. nih.gov Altered CTSE gene expression has been observed in several cancers, suggesting its involvement in their development and progression.
Breast Cancer: Increased levels of this compound are associated with a greater risk of malignant breast tumors, including both HER2-positive and HER2-negative subtypes. nih.govnih.govresearchgate.netfrontiersin.org A Mendelian randomization study indicated that high expression of this compound is associated with an increased risk of malignant breast tumors. nih.govnih.govresearchgate.netfrontiersin.org
This compound may also mediate the effects of other genes on breast cancer. For instance, it can mediate the effects of APBB1IP, NT5C3B, and ZNF66 on HER2-negative breast cancer, and the effects of DHRS9, CDK12, and CD247 on HER2-positive breast cancer. nih.govresearchgate.netfrontiersin.org
Pancreatic Ductal Adenocarcinoma (PDAC): this compound is overexpressed in pancreatic cancer, as well as in mucinous cell hyperplasia and intraductal papillary hyperplasia. tropicalgastro.com The overexpression of this compound in intraductal papillary mucinous tumors and pancreatic adenocarcinomas suggests a role for this compound at an early stage of the disease. tropicalgastro.com Overexpression of the CTSE gene may be utilized to differentiate between malignant and non-malignant conditions in the pancreas. tropicalgastro.com
In PDAC tumors, this compound mRNA expression has been shown to increase significantly compared to healthy pancreatic tissue. nih.gov One study reported a 441-fold increase in this compound mRNA levels in tumors relative to healthy tissue in a mouse model. nih.gov this compound accumulates during disease progression and can constitute a significant percentage of tumor protein in late-stage disease in mice. nih.gov However, in mouse PDAC tumors and derived cell lines, primarily the prothis compound form is present and minimally active. nih.gov
Gastric Cancer: this compound presents a high expression level in gastric carcinoma and signet-ring cell carcinomas of the stomach. nih.govresearchgate.netnih.gov Decreasing the expression of this compound may reduce the differentiation of gastric tumors. nih.gov Because this compound has the ability to promote differentiation, it might serve as a marker of gastric differentiation. nih.gov
This compound expression is significantly correlated with the histological type of gastric cancer. nih.gov It is expressed universally in signet-ring cell carcinoma cell lines, occasionally in poorly differentiated adenocarcinoma cell lines, and rarely in tubular adenocarcinoma cell lines. researchgate.net In surgically resected specimens, this compound was frequently immunostained in signet-ring cell carcinoma, and observed in varying percentages of other gastric cancer types. researchgate.net For non-malignant tissues, this compound is universally expressed in normal fundic, pyloric, and cardiac glands of the stomach but is hardly found in other digestive organs. researchgate.net In the precancerous intestinal metaplasia of the stomach, this compound is mostly observed in the mixed gastric-and-intestinal type and is deficient in the solely-intestinal type. researchgate.net this compound expression is positively associated with the gastric marker MUC5AC and negatively associated with the intestinal marker MUC2. nih.gov
The expression of CTSE seems to be mainly regulated at the transcriptional level in gastric cancer cells. nih.gov Treatment with epigenetic drugs like the demethylating agent 5-Aza-2′-deoxycytidine and the histone deacetylase inhibitor trichostatin A did not detectably change CTSE transcription in tested gastric cancer cell lines. nih.gov
Here is a summary of this compound expression in different gastric cancer histological types based on immunohistochemistry of surgically resected specimens:
| Histological Type | Number of Samples | CTSE Positive Samples | Percentage Positive |
|---|---|---|---|
| Signet-ring cell carcinoma (sig) | 51 | 50 | 98.0% |
| Tubular adenocarcinoma (tub1) | 10 | 3 | 30.0% |
| Tubular adenocarcinoma (tub2) | 18 | 7 | 38.9% |
| Poorly differentiated adeno. (por) | 26 | 15 | 57.7% |
| Papillary adenocarcinoma (pap) | 10 | 4 | 40.0% |
| Mucinous adenocarcinoma (muc) | 3 | 0 | 0.0% |
Data derived from search result researchgate.net.
Emerging Roles in Other Disease Models
Beyond atopic dermatitis and cancer, emerging research suggests roles for this compound in other disease models.
This compound has been implicated in neurodegenerative diseases, including Alzheimer's disease (AD). nih.govaginganddisease.org Microglial this compound may play a role in neuroinflammation and amyloid beta production in AD. nih.gov Higher expression of this compound has been observed in both AD patients and AD model mice. aginganddisease.org
Studies have also suggested the participation of this compound in the pathogenesis of aortic aneurysms, with higher contents found in the wall of aneurysms. nih.gov
This compound, along with mitochondrial fission and caspase activation/apoptosis, is linked in the pathogenesis of pulmonary emphysema. nih.gov
In the context of graft-versus-host disease (GVHD), this compound has been found to have a previously unrecognized role in regulating dendritic cell (DC) motility. frontiersin.org During experimental acute GVHD, infiltration by this compound-positive immune cells led to higher this compound levels in target organs. frontiersin.org this compound deficiency in allo-SCT recipients resulted in ameliorated GVHD, improved survival, and lower numbers of tissue-infiltrating DCs. frontiersin.org this compound deficiency significantly decreases DC motility in vivo, reduces adhesion to ECM, and diminishes invasion through ECM. frontiersin.org This suggests that this compound's role in regulating DC motility possibly contributes to reduced DC counts and ameliorated inflammation in GVHD target organs. frontiersin.org
This compound has also been studied in the context of bacterial infections. This compound-deficient mice showed increased susceptibility to bacterial infection associated with decreased expression of multiple cell surface Toll-like receptors. aai.org
Methodologies for Cathepsin E Research
In Vitro and Cellular Enzymatic Activity Assays
Measuring the enzymatic activity of Cathepsin E is fundamental to understanding its function and identifying potential inhibitors or activators. Various in vitro and cellular assays have been developed for this purpose.
Fluorogenic Substrate Assays (e.g., FRET-based)
Fluorogenic substrate assays are widely used for sensitive and quantitative measurement of this compound activity. These assays typically utilize synthetic peptides that are labeled with a fluorophore and a quencher molecule. In a Förster Resonance Energy Transfer (FRET)-based assay, the fluorophore and quencher are positioned such that the fluorescence of the fluorophore is quenched when the substrate is intact. Upon cleavage of the peptide bond by active this compound, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity that is proportional to the enzyme activity. eurogentec.comnih.govmobitec.combpsbioscience.comcreative-biolabs.com
Specific FRET substrates have been designed to target the proteolytic activity of this compound, often with sequences that mimic known or potential cleavage sites. For instance, a substrate utilizing a QXL™ 520/HiLyte™ Fluor 488 pair allows for monitoring fluorescence at an excitation/emission of 490 nm/520 nm upon cleavage, and is designed to reduce cross-reactivity with Cathepsin D. eurogentec.commobitec.com Another fluorogenic substrate for Cathepsins D and E involves a sequence where cleavage occurs at a Phe-Phe amide bond. medchemexpress.combiotrend-usa.com The increase in fluorescence intensity can be monitored over time using a fluorometer or fluorescence microplate reader. nih.govcreative-biolabs.com These assays can be highly sensitive, with detection limits as low as 2 ng/mL of active this compound reported for some kits. eurogentec.commobitec.com
These assays are valuable for determining enzyme kinetics, such as Michaelis-Menten parameters (Vmax and Km), and for screening libraries of compounds to identify potential inhibitors or activators of this compound. nih.gov Control experiments typically include using known inhibitors like Pepstatin A to confirm that the observed activity is due to aspartic proteinases. nih.govbpsbioscience.comaai.org
Hemoglobin Degradation Assays
Hemoglobin degradation assays are a classic method for measuring the activity of aspartic proteinases, including this compound. This method relies on the ability of the enzyme to cleave hemoglobin into smaller, soluble fragments. The amount of degraded hemoglobin can be quantified by measuring the release of trichloroacetic acid (TCA)-soluble material from a hemoglobin substrate. aai.org
A common approach involves using radiolabeled hemoglobin, such as 14C-hemoglobin. aai.org The enzyme sample is incubated with the labeled hemoglobin under acidic conditions, which are optimal for this compound activity. aai.orgnih.gov After incubation, the reaction is stopped by adding TCA, which precipitates undegraded hemoglobin while the smaller, cleaved fragments remain soluble. aai.org The supernatant containing the soluble fragments is then collected, and the radioactivity is measured, providing a quantitative measure of hemoglobin degradation. aai.org
Molecular Cloning and Recombinant Protein Expression
To study this compound in detail, particularly its structure, enzymatic properties, and interaction with other molecules, it is often necessary to obtain purified, recombinant protein. Molecular cloning and recombinant protein expression techniques are essential for this purpose.
The process typically involves isolating the cDNA encoding this compound. nih.gov This cDNA can then be inserted into an expression vector, which is a circular piece of DNA designed to introduce the gene into a host organism for protein production. Various expression systems can be used, including bacterial systems like Escherichia coli nih.gov, yeast systems like Pichia pastoris nih.gov, or mammalian cell systems such as HEK293 cells or murine myeloma NS0 cells. eurofinsdiscovery.comassaygenie.combiocompare.com
Once the expression vector is introduced into the host cells, the cells are cultured under conditions that promote the transcription and translation of the this compound gene, leading to the production of recombinant this compound protein. nih.govnih.gov The recombinant protein can be expressed as a proenzyme (prothis compound) and may undergo post-translational modifications, such as glycosylation, depending on the expression system used. nih.govassaygenie.com
Following expression, the recombinant this compound is purified from the host cells or culture supernatant using various chromatography techniques, such as affinity chromatography, ion-exchange chromatography, and gel filtration. nih.gov The purified recombinant protein can then be used for structural studies, enzymatic characterization, and the development of assays. For example, recombinant murine prothis compound has been produced in E. coli and its activity characterized using synthetic peptide substrates. nih.gov Recombinant human this compound expressed in Pichia pastoris has been purified and characterized as a mature dimer. nih.gov
Genetic Manipulation Techniques
Genetic manipulation techniques are invaluable for investigating the physiological roles of this compound in living organisms and cellular models. These techniques allow researchers to alter the expression levels of the CTSE gene and observe the resulting effects.
Gene Knockout Models (e.g., this compound-deficient mice)
Gene knockout technology involves creating organisms in which a specific gene, in this case, CTSE, has been inactivated or deleted. This compound-deficient mice (Ctse-/- or Ctse KO mice) have been generated to study the in vivo functions of this compound. mybiosource.comnih.govfrontiersin.orgaacrjournals.org These models provide a platform to assess the impact of complete loss of this compound function on various biological processes.
Studies using this compound-deficient mice have revealed insights into its roles in immune function, antigen processing, and potentially in neuronal degeneration and inflammatory diseases. mybiosource.comnih.gov For instance, homozygous knockout mice for the Ctse gene have exhibited phenotypes such as lysosomal storage disorder, impaired autophagy, mitochondrial abnormalities, dermatitis, and reduced weight gain in an obesity model. mybiosource.comnih.gov this compound-deficient mice have also been used to study the role of this compound in experimental autoimmune encephalomyelitis and graft-versus-host disease. nih.govfrontiersin.org While some studies using these models have shown significant impacts on immune responses and disease progression, others have found no major differences in certain aspects, highlighting the complexity of this compound's functions and potential redundancy with other proteases. aai.orgfrontiersin.org
These models are crucial for understanding the physiological significance of this compound, although careful interpretation is needed, considering potential compensatory mechanisms in knockout animals.
Gene Silencing and Overexpression Strategies
Gene silencing techniques, such as using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), reduce the expression of the target gene (this compound) at the mRNA level, leading to decreased protein production. sigmaaldrich.comnih.gov This allows researchers to study the effects of reduced this compound levels in cell lines or in vivo. For example, Ctse gene silencing by siRNA in EL4 cells has been shown to result in a reduction of IL-10 secretion. sigmaaldrich.comnih.gov
Conversely, gene overexpression strategies involve introducing extra copies of the CTSE gene into cells or organisms, leading to increased production of this compound protein. This can be achieved using expression vectors similar to those used for recombinant protein production. Transgenic mice overexpressing this compound (CatETg mice) have been generated, exhibiting significantly higher this compound mRNA levels in various tissues compared to wild-type littermates. aacrjournals.org These models are useful for investigating the consequences of elevated this compound levels, which have been associated with certain diseases. bpsbioscience.comfrontiersin.org Studies using this compound-overexpressing cells or animals can help elucidate the effects of dysregulated this compound expression on cellular processes and disease pathogenesis. aacrjournals.orgsigmaaldrich.comnih.gov
Both gene silencing and overexpression techniques provide valuable tools to manipulate this compound levels and study its functional consequences in various biological systems.
Subcellular Localization and Imaging Studies
Investigating the precise location of this compound within cells is crucial for understanding its biological roles. Imaging techniques, particularly immunofluorescence and confocal microscopy, have been instrumental in this area.
Immunofluorescence Microscopy
Immunofluorescence microscopy utilizes antibodies specific to this compound to visualize its distribution within fixed cells. Double-label immunofluorescence studies have been used to examine the co-localization of this compound with markers for specific cellular compartments. For instance, studies using transfected cells have shown co-localization of this compound with an endoplasmic reticulum (ER) marker, indicating its presence in the ER. nih.gov This technique allows for the static visualization of this compound distribution and its potential association with various organelles.
Confocal Microscopy
Confocal microscopy provides higher resolution imaging compared to conventional immunofluorescence, allowing for optical sectioning of cells and more detailed analysis of protein localization. This technique has been applied to study this compound distribution in various cell types. In dendritic cells, confocal microscopy revealed a reticular and mainly peripheral distribution of this compound, distinct from the lysosomal distribution of other cathepsins like cathepsin D. aai.org this compound was observed to have some apparent co-localization with the very early endosomal compartment shortly after dextran (B179266) uptake, but it was excluded from later stages of the endocytic route and MHC class II containing compartments. aai.orgucl.ac.uk Studies in human B cell lines showed a peripheral and diffuse distribution of this compound, also excluded from the MHC class II compartment. ucl.ac.uk In murine microglia, this compound was found to localize mainly in early endosomes. nih.gov Confocal microscopy has also been used to investigate the specific localization of this compound at the ruffled border membrane and in endocytotic vacuoles in active osteoclasts. nih.gov More recent applications include using confocal microscopy with nucleus-directed quenched activity-based probes to examine the potential nuclear localization of cathepsins. acs.org
Proteomic Approaches for Substrate Identification
Identifying the specific protein substrates that this compound cleaves is fundamental to elucidating its biological functions. Proteomic methodologies offer powerful tools for this purpose, enabling the large-scale identification of cleavage events.
N-terminal and C-terminal Peptide Sequencing
N-terminal and C-terminal sequencing of peptide pools generated by protease digestion is a method used to determine the substrate specificity of endopeptidases like this compound. nih.govnih.gov This approach involves incubating this compound with a library of synthetic peptides or a native protein and then sequencing the resulting cleavage products to identify the preferred cleavage sites. nih.govnih.gov Studies utilizing this method with a synthetic peptide library and a native protein confirmed that this compound preferentially cleaves peptide bonds where the P1 and P1' positions (according to peptidase substrate nomenclature) are occupied by hydrophobic amino acids with aromatic or aliphatic side chains. nih.govnih.gov However, Val and Ile residues were found not to be allowed at the P1 position. nih.gov This technique provides detailed information about the amino acid preferences around the cleavage site, contributing to the understanding of this compound's substrate motif.
Mass Spectrometry-based Proteomics
Mass spectrometry-based proteomic approaches are widely employed for the system-wide identification of protease substrates and cleavage sites, a field known as degradomics. proteomexchange.org Techniques like Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) utilize defined peptide libraries incubated with the protease of interest. ucsf.eduresearchgate.netescholarship.org LC-MS/MS is then used to identify and quantify the resulting cleavage products over time, revealing the enzyme's substrate preferences and allowing for kinetic characterization. ucsf.eduresearchgate.netescholarship.org this compound has been used to validate the MSP-MS assay, demonstrating its effectiveness in uncovering cleavage sites and generating substrate signatures. ucsf.eduresearchgate.net Another high-throughput proteomic approach is Terminal Amine Isotopic Labeling of Substrates (TAILS), which involves labeling protein N-termini to identify proteolytic cleavage events. ethz.ch These mass spectrometry-based methods overcome some limitations of earlier techniques and enable the rapid identification of potential endogenous substrates. escholarship.org
Development and Application of Selective this compound Inhibitors as Research Tools
Selective inhibitors are invaluable research tools for dissecting the specific roles of individual proteases within complex biological systems. By inhibiting this compound activity, researchers can investigate its contribution to various cellular processes.
Pepstatin is a well-known aspartic protease inhibitor that inhibits this compound; however, it also inhibits other aspartic proteases like Cathepsin D and pepsin, limiting its specificity for studying this compound in isolation. aai.orgnih.gov The development of more selective inhibitors has been a focus in the field. Grassystatin-derived peptides, originally found in marine cyanobacteria, have shown promising selectivity for this compound over Cathepsin D, making them useful tools for targeted inhibition in research. nih.govresearchgate.net
Furthermore, the design and application of selective this compound substrates, particularly fluorogenic probes, serve as research tools to measure its enzymatic activity in vitro and potentially in vivo. nih.govnih.gov These substrates are designed to emit a fluorescent signal upon cleavage by this compound, allowing for real-time monitoring of its activity. An example of a selective fluorogenic substrate developed for this compound is Mca-Ala-Gly-Phe-Ser-Leu-Pro-Ala-Lys(Dnp)-DArg-CONH2, which demonstrated high selectivity for this compound over Cathepsin D and other cathepsins. nih.govnih.gov Such selective substrates and inhibitors are critical for accurately defining the biological functions of this compound and differentiating its activity from that of other proteases with overlapping substrate preferences. Inhibitor screening assay kits are also available, providing standardized platforms for measuring this compound activity and evaluating the potency of potential inhibitors. bpsbioscience.com These tools collectively advance the understanding of this compound's specific roles in various physiological and pathological contexts.
Future Directions and Emerging Research Areas
Unraveling Novel Cathepsin E Substrates and Interaction Networks
A key area of future research involves the comprehensive identification of novel this compound substrates and the mapping of its interaction networks within the cellular environment. Although this compound is known to participate in the degradation of proteins and the generation of bioactive peptides, the full spectrum of its proteolytic targets remains to be defined. Identifying these substrates is crucial for understanding the specific cellular processes regulated by this compound.
Emerging research is utilizing advanced proteomic approaches to systematically discover physiological substrates ukrbiochemjournal.orgoup.com. This includes methods that can capture and identify proteins that are cleaved or bound by active this compound under various cellular conditions. Furthermore, investigating the protein-protein interactions involving this compound, beyond just substrate cleavage, will shed light on its involvement in larger protein complexes and cellular machinery. Studies on other cathepsins highlight the importance of understanding interactions with proteins like those in the Bcl-2 family, which are involved in apoptosis, suggesting similar interactions may exist for this compound nih.govwikipedia.org. The concept of "protease-as-substrate" interactions within proteolytic networks, where one cathepsin cleaves another, also represents an emerging area that could impact the effective concentration and activity of this compound in a system nih.gov. Future studies aim to delineate these complex interactions and their functional consequences.
Elucidating Undiscovered Regulatory Mechanisms of this compound Activity
Understanding the precise mechanisms that regulate this compound activity is another critical area for future investigation. This compound is synthesized as an inactive precursor and requires proteolytic cleavage for activation, typically favored by acidic pH environments found in endo-lysosomal compartments ukrbiochemjournal.org. However, this compound can also exhibit activity at more neutral pH levels, particularly in specific cellular contexts ukrbiochemjournal.org. Future research will explore the factors influencing this compound's localization and activity outside of the classical lysosomal pathway.
Beyond pH and zymogen processing, the regulation of this compound activity can involve endogenous protein inhibitors, such as cystatins, although the specific inhibitors targeting this compound and their regulatory roles require further detailed study oup.com. Genetic variations in cathepsin genes have been shown to impact activity and disease susceptibility for other cathepsins, suggesting that investigating genetic polymorphisms in the CTSE gene and their functional consequences on this compound expression and activity is a promising avenue. Furthermore, the recent development of peptides capable of enhancing this compound activity at neutral pH points towards novel allosteric or indirect regulatory mechanisms that warrant further exploration.
Investigating this compound's Role in Specific Cellular Signaling Cascades
The involvement of this compound in specific cellular signaling cascades is an active area of emerging research. While cathepsins are broadly implicated in pathways related to cell death (apoptosis, necroptosis), immune responses, and proliferation, the precise contribution of this compound to these cascades is being increasingly investigated nih.govwikipedia.org.
This compound is known for its role in antigen processing for MHC class II presentation, a key process in adaptive immunity. Future studies will likely delve deeper into the specific substrates cleaved by this compound in this pathway and how this processing impacts immune cell activation and antigen-specific responses. Research also suggests a role for this compound in inducing apoptosis in cancer cells, particularly at physiological pH, indicating its potential involvement in cell death signaling pathways relevant to cancer biology. Furthermore, studies have highlighted a previously unrecognized role for this compound in regulating dendritic cell motility, suggesting its participation in signaling pathways controlling cell migration and immune cell trafficking. Future research aims to dissect the molecular links between this compound activity and these specific signaling events.
This compound as a Preclinical Target for Disease Modulation in Experimental Models
The potential of this compound as a preclinical target for disease modulation is being actively investigated in various experimental models. Elevated expression of this compound has been observed in several cancers, including pancreatic ductal adenocarcinoma (PDAC), gastric, cervical, esophageal, lung, bladder, and ovarian carcinomas, making it a potential biomarker and therapeutic target. Preclinical studies are utilizing this compound-specific activity probes for tumor imaging, demonstrating the feasibility of targeting its activity for diagnostic purposes.
Beyond cancer, this compound has shown promise as a target in other disease models. Deficiency in this compound ameliorated graft-versus-host disease (GVHD) in murine models, suggesting a role in the inflammatory processes underlying this condition and highlighting its potential as a therapeutic target for GVHD. While research on targeting cathepsins in neurodegeneration and autoimmune diseases is ongoing for other family members, the specific involvement of this compound in these contexts is an area for future exploration. Preclinical studies using specific this compound inhibitors or genetic modulation in relevant animal models are crucial for evaluating its therapeutic potential.
Development of Advanced Research Tools for this compound Studies
The advancement of research into this compound is heavily reliant on the development of sophisticated research tools. Future efforts are focused on creating more specific and sensitive probes, inhibitors, and detection methods. The development of fluorescent activity-based probes that can selectively detect this compound activity in live cells and in vivo is critical for real-time monitoring of its enzymatic function in physiological and pathological settings.
Furthermore, the design and synthesis of highly selective small molecule inhibitors for this compound are essential for dissecting its specific functions and evaluating its therapeutic potential without off-target effects on other cathepsins. The discovery of peptide aptamers that can enhance this compound activity at neutral pH represents a novel class of tools that could be used to probe its functions under non-acidic conditions and potentially serve as leads for therapeutic activation strategies. Continued development and refinement of these and other tools, such as improved antibodies and genetic manipulation techniques, will be instrumental in driving future discoveries about this compound.
Q & A
Q. What are the primary physiological roles of Cathepsin E, and how are these investigated experimentally?
this compound, an intracellular aspartic protease, is implicated in immune regulation, tumor suppression, and keratinocyte differentiation. Key methodologies to study its roles include:
- Knockout mouse models : this compound-deficient (CatE⁻/⁻) mice develop spontaneous atopic dermatitis and exhibit increased susceptibility to bacterial infections, highlighting its role in immune homeostasis .
- Tumor xenograft assays : Overexpression of this compound in transgenic mice (CatE Tg) reduces tumor growth and metastasis via apoptosis induction and angiogenesis inhibition .
- Keratinocyte differentiation studies : Immunohistochemistry (IHC) and mRNA analysis in skin tissues reveal its involvement in terminal differentiation markers .
Q. What experimental methods are recommended for detecting this compound in biological samples?
- Tissue-specific mRNA quantification : RT-PCR or RNA-seq to measure expression levels, noting strain-specific variability (e.g., reduced expression in C57BL/6J mice due to PU.1 transcription factor binding site polymorphisms) .
- Protein detection : ELISA for serum/plasma (though sensitivity may vary due to low circulating levels) and IHC for tissue localization .
- Activity assays : Recombinant this compound (e.g., murine models) validated via enzymatic activity tests using fluorogenic substrates .
Advanced Research Questions
Q. How do researchers address contradictions in this compound's role across different cancer models?
Discrepancies arise from context-dependent roles (e.g., tumor suppression vs. microenvironment interactions). Methodological strategies include:
- Systematic reviews/meta-analyses : Aggregate data from diverse models (e.g., B16 melanoma vs. human adenocarcinoma) to identify confounding variables like immune cell infiltration or strain-specific effects .
- Dose-response studies : Compare outcomes in CatE⁻/⁻, wild-type, and CatE Tg mice under identical conditions to isolate protease-specific effects .
Q. What challenges exist in identifying physiological substrates of this compound, and how are these addressed?
The lack of well-defined in vivo substrates complicates mechanistic studies. Approaches include:
- Proteomic screens : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) or TMT (Tandem Mass Tag) labeling in CatE⁻/⁻ vs. wild-type cells to identify cleavage targets .
- Drug interaction assays : Small-molecule inhibitors or activators paired with transcriptomic profiling to map downstream pathways .
Q. Why does this compound show differential expression in murine models, and how does this impact experimental design?
Strain-specific polymorphisms (e.g., C57BL/6J vs. Balb/c) alter promoter activity, leading to variable expression in hematopoietic cells. Researchers must:
- Validate baseline expression : Pre-screen murine strains via Western blot or qPCR before designing knockout/transgenic studies .
- Control for genetic background : Use littermate controls or backcrossing to minimize confounding effects .
Q. How can tissue-specific this compound expression be correlated with clinical outcomes in diseases like Barrett’s Esophagus (BE)?
- Case-control studies : Compare mRNA levels in normal squamous epithelium (NE), BE, and esophageal adenocarcinoma (EAC) tissues via laser-capture microdissection and RNA-seq .
- Survival analysis : Pair IHC-based tissue staining with patient survival data to assess prognostic value .
Q. What methodological pitfalls occur when quantifying serum this compound, and how are they mitigated?
- Low sensitivity : Use high-affinity antibodies in ELISA and confirm results with orthogonal methods (e.g., Western blot) .
- Pre-analytical variables : Standardize sample collection (e.g., fasting serum, protease inhibitors) to reduce degradation .
Methodological Frameworks
Q. How should researchers formulate hypotheses about this compound's dual roles in immunity and cancer?
- PICO framework : Define Population (e.g., CatE⁻/⁻ mice), Intervention (e.g., tumor inoculation), Comparison (wild-type controls), and Outcome (tumor volume, immune cell counts) .
- FINER criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant .
Q. What strategies ensure reproducibility in this compound studies?
- Detailed protocols : Report enzyme source (e.g., recombinant vs. endogenous), substrate concentrations, and buffer conditions .
- Data transparency : Share raw datasets (e.g., RNA-seq reads) and analysis pipelines via repositories like GEO or PRIDE .
Tables: Key Findings and Methodological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
